molecular formula C24H40N8O4 B1670753 Dipyridamole CAS No. 58-32-2

Dipyridamole

Cat. No. B1670753
CAS RN: 58-32-2
M. Wt: 504.6 g/mol
InChI Key: IZEKFCXSFNUWAM-UHFFFAOYSA-N
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Description

Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [ (4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is a yellow crystalline powder or needles, very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used with other drugs to reduce the risk of blood clots after heart valve replacement .


Synthesis Analysis

This compound is synthesized from 5-nitroorotic acid, which is obtained by nitrating 2,4-dihydroxy-6-methylpyrimidine. This is usually synthesized by the condensation of urea with acetoacetic ether .


Molecular Structure Analysis

The molecular formula of this compound is C24H40N8O4 and its molecular weight is 504.64 .


Chemical Reactions Analysis

This compound decreases platelet aggregation by inhibiting platelet phosphodiesterase which in turn leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) . It also increases interstitial adenosine levels by inhibiting its reuptake into the cells .


Physical And Chemical Properties Analysis

This compound is intensely yellow crystalline powder or needles. It is very soluble in methanol, in alcohol, and in chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate .

Scientific Research Applications

Myocardial Perfusion Imaging

Dipyridamole is instrumental in myocardial perfusion imaging, particularly for patients who cannot undergo exercise stress tests due to physical limitations. This application harnesses this compound's ability to produce coronary hyperemia by blocking the reabsorption and metabolism of adenosine, thus identifying coronary artery disease (CAD) and stratifying patients by cardiac event risk (Leppo, 1994).

Antioxidant Mechanism in Cardiovascular Protection

Research reveals this compound's potent antioxidant capacity, which contributes to its therapeutic effects in cardiovascular diseases. This capacity stems from its ability to produce stable, long-lived radical species in oxidant conditions, exhibiting a "chain-breaking antioxidant" activity through an electron-transfer mechanism in a polar aqueous medium, thereby offering cellular protection against oxidative stress (Barzegar, 2012).

Drug Delivery Systems

Innovative drug delivery systems (DDSs) employing this compound encapsulated in biodegradable polymers like Polycaprolactone (PCL) have been developed using electrospinning. These DDSs aim to sustain drug release and have shown promise in reducing the risk of recurrent stroke events, highlighting the versatility of this compound in medical applications (Repanas & Glasmacher, 2015).

Antiviral Applications

This compound has shown efficacy as an inhibitor of viral replication, such as its reversible inhibition of mengovirus RNA replication in cell culture. This suggests its potential as a valuable research tool for studying viral translation and replication mechanisms (Fata-Hartley & Palmenberg, 2005).

Biomaterials and Thrombogenicity Reduction

The modification of polyurethane biomaterial surfaces with this compound via photochemical coupling has been studied for its effects on improving thromboresistance. This application underscores this compound's potential in developing artificial blood vessel prostheses and other medical devices requiring minimized platelet activation and aggregation (Aldenhoff et al., 1997).

Mechanism of Action

Target of Action

Dipyridamole primarily targets adenosine deaminase and phosphodiesterase , two key enzymes involved in the metabolism of adenosine and cyclic adenosine monophosphate (cAMP) respectively . Adenosine deaminase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes including inflammation and immune responses. Phosphodiesterase, on the other hand, is responsible for the degradation of cAMP, a critical secondary messenger involved in many biological processes .

Mode of Action

This compound inhibits both adenosine deaminase and phosphodiesterase, thereby preventing the degradation of adenosine and cAMP . This leads to an increase in the levels of these molecules. The elevation in cAMP levels inhibits platelet function by blocking the release of arachidonic acid from membrane phospholipids and reducing thromboxane A2 activity . Thromboxane A2 is a potent vasoconstrictor and a powerful inducer of platelet aggregation .

Biochemical Pathways

The inhibition of adenosine deaminase and phosphodiesterase by this compound affects multiple biochemical pathways. It enhances extracellular adenosine, which reduces superoxide anion generation by human neutrophils and directly scavenges oxygen and hydroxyl radicals . It also increases intracellular AMP and extracellular adenosine, counteracting premature myogenesis . Furthermore, it initiates Noxa-guided apoptosis through endoplasmic reticulum (ER) stress .

Pharmacokinetics

This compound has a bioavailability of 37-66% . It is highly protein-bound (~99%) and is metabolized in the liver through glucuronidation . The elimination half-life of this compound is biphasic, with an alpha phase of 40 minutes and a beta phase of 10 hours . It is primarily excreted in the bile (95%), with negligible amounts excreted in the urine .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It inhibits platelet aggregation and causes arteriolar smooth muscle relaxation . It also inhibits the formation of pro-inflammatory cytokines and results in the reduction of high-sensitivity C-reactive protein (hsCRP) in patients . Moreover, it has been shown to increase myocardial perfusion and left ventricular function in patients with ischemic cardiomyopathy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be improved through molecular encapsulation with β-cyclodextrin . This results in better oral absorption and stronger biological activities.

Safety and Hazards

Dipyridamole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between this compound and statins . It would thus be prudent to reconsider the recommendations against the use of this compound in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

Biochemical Analysis

Biochemical Properties

Dipyridamole plays a significant role in biochemical reactions by inhibiting both adenosine deaminase and phosphodiesterase. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), an inhibitor of platelet function. The elevation in cAMP levels blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . This compound interacts with enzymes such as adenosine deaminase and phosphodiesterase, and proteins like prostacyclin, to exert its effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the cellular uptake of adenosine, making more adenosine available to act on coronary vessels, leading to vasodilation . Additionally, this compound increases intracellular cAMP levels, which impairs platelet aggregation and causes arteriolar smooth muscle relaxation . It also inhibits the formation of pro-inflammatory cytokines and reduces the proliferation of smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting phosphodiesterase enzymes, which normally break down cAMP. This inhibition increases cellular cAMP levels, blocking platelet aggregation and the response to adenosine diphosphate (ADP) . This compound also inhibits adenosine deaminase, preventing the degradation of adenosine and increasing its availability . These actions result in the inhibition of platelet function and vasodilation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Daily use of this compound does not significantly alter bleeding times or laboratory platelet aggregation . It has been shown to reduce the risk of recurrent ischemic stroke when used in combination with aspirin . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function include the inhibition of platelet aggregation and vasodilation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies of systemic inflammation, this compound blocks the cellular uptake of adenosine and increases its extracellular concentration . This results in an augmented anti-inflammatory response and a faster decline in pro-inflammatory cytokines . High doses of this compound can cause vasodilation and hypotension, while low doses are effective in inhibiting platelet aggregation .

Metabolic Pathways

This compound is metabolized in the liver to its glucuronic acid conjugate and excreted with the bile . It inhibits the activity of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels . This inhibition affects metabolic flux and metabolite levels, particularly in pathways involving adenosine and cAMP .

Transport and Distribution

This compound is transported and distributed within cells and tissues by inhibiting the cellular uptake of adenosine . It is highly protein-bound and has a bioavailability of 37-66% . The drug is distributed to various tissues, including the vascular endothelium, where it exerts its vasodilatory effects .

Subcellular Localization

This compound is localized in intracellular structures, including platelet granules and the plasma membrane . It inhibits the uptake of adenosine by these structures, increasing its availability for vasodilation and inhibition of platelet aggregation . The subcellular localization of this compound is crucial for its function, as it allows the drug to interact with specific enzymes and proteins involved in platelet function and vasodilation .

properties

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2
Source PubChem
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InChI Key

IZEKFCXSFNUWAM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
Source PubChem
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Molecular Formula

C24H40N8O4
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DSSTOX Substance ID

DTXSID6040668
Record name Dipyridamole
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Molecular Weight

504.6 g/mol
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Physical Description

Solid
Record name Dipyridamole
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Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L
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Mechanism of Action

Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation.
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CAS RN

58-32-2
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Melting Point

163 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Dipyridamole?

A1: this compound primarily acts by inhibiting the reuptake of adenosine into erythrocytes, effectively increasing its concentration in the bloodstream. [] Adenosine is a potent vasodilator, meaning it widens blood vessels, and this effect contributes to this compound's therapeutic benefits in cardiovascular disease. [] Furthermore, this compound exhibits phosphodiesterase inhibitory action, specifically targeting phosphodiesterase 5 (PDE5). [, , ] This inhibition leads to increased levels of cyclic guanosine 3',5'-monophosphate (cGMP), a key signaling molecule involved in vasodilation. [, ]

Q2: Does this compound directly interact with adenosine receptors?

A2: While this compound exerts its effects through modulation of adenosine levels, it does not directly interact with adenosine receptors. Studies have shown that adenosine receptor antagonists, such as theophylline and 5’-deoxy-5’-methylthioadenosine, can partially reverse the inhibitory effects of this compound on platelet aggregation, highlighting the role of adenosine in its mechanism of action. []

Q3: How does this compound impact platelet function?

A3: this compound inhibits platelet aggregation, primarily by increasing adenosine levels. [] This increase in adenosine activates specific receptors on platelets, leading to a cascade of intracellular events that ultimately prevent platelet clumping. [] Additionally, this compound synergizes with nitric oxide (NO) to further inhibit thrombin-induced platelet shape change, a crucial step in platelet activation and aggregation. [] This synergistic effect is thought to be mediated by the amplification of the NO/cGMP pathway. []

Q4: Does this compound affect cerebral blood flow?

A4: While a potent coronary vasodilator, this compound's effects on cerebral blood flow are less pronounced. Positron Emission Tomography (PET) studies in humans suggest that intravenous this compound does not directly impact cerebral blood flow. [, ] The observed decrease in cerebral blood flow during this compound stress tests is likely attributable to a decrease in arterial carbon dioxide partial pressure (PaCO2) caused by hyperventilation, a potential side effect of adenosine. [, ] This suggests that the blood-brain barrier may limit the access of circulating adenosine to its receptors in cerebral vessels. []

Q5: How does the presence of red blood cells influence the action of this compound?

A5: this compound exhibits enhanced anti-platelet activity in whole blood compared to plasma. [, ] Red blood cells play a crucial role in this phenomenon, serving as a source of adenosine precursors. [, ] Mechanical stress during blood collection can lead to red blood cell lysis, releasing these precursors into the plasma. [] this compound, by blocking adenosine reuptake into erythrocytes, enhances the accumulation of adenosine derived from these precursors, further amplifying its antiplatelet effect. [, ]

Q6: What is the significance of the Second European Stroke Prevention Study (ESPS-2) in the context of this compound research?

A6: The ESPS-2 demonstrated a significant benefit of this compound combined with aspirin over aspirin alone in preventing stroke. [, ] This finding contradicted previous studies that had not shown a significant benefit of the combination therapy. [, ] The positive results of ESPS-2, attributed partly to differences in dosages and formulations of aspirin and this compound compared to earlier studies, have renewed interest in this compound as a valuable component in stroke prevention strategies. [, ]

Q7: How does this compound impact cardiac substrate preference?

A7: Research suggests that this compound selectively enhances the uptake of fatty acids in cardiac myocytes, while having no effect on glucose uptake. [] This selective stimulation of fatty acid uptake is achieved through the translocation of the fatty acid translocase (FAT)/CD36 transporter to the cell membrane. [] Interestingly, this compound does not influence GLUT4 translocation, the primary mechanism for glucose uptake. [] This suggests a unique ability of this compound to modulate cardiac substrate metabolism by specifically targeting the FAT/CD36 pathway. []

Q8: Does this compound influence the activity of nitric oxide (NO)?

A8: this compound has been shown to synergize with NO in inhibiting thrombin-induced platelet shape change, indicating an enhancement of NO's effects. [] This synergy is attributed to this compound's ability to inhibit PDE5, leading to an increase in cGMP levels, a key mediator of NO's vasodilatory and anti-platelet effects. [] Additionally, this compound potentiates NO-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser157, a downstream target of the NO/cGMP/protein kinase A (PKA) pathway. [] These findings highlight the potential of this compound to augment the therapeutic benefits of NO in cardiovascular disease. []

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